

Spectroscopic Profile of Dimethyl Adipate: A Technical Guide

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Compound of Interest

Compound Name: Methyl adipate

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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl adipate** (CAS 627-93-0), a key chemical intermediate in various industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **dimethyl adipate**, both ^1H and ^{13}C NMR provide distinct signals that confirm its symmetrical diester structure.

^1H NMR Data

The ^1H NMR spectrum of **dimethyl adipate** is characterized by three main signals corresponding to the chemically distinct protons in the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3).[\[1\]](#)[\[2\]](#)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~3.67 | Singlet | 6H | -OCH ₃ (Methyl ester protons) |
| ~2.34 | Multiplet | 4H | -CH ₂ -C=O (Protons alpha to carbonyl) |
| ~1.66 | Multiplet | 4H | -CH ₂ -CH ₂ -C=O (Protons beta to carbonyl) |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
[\[3\]](#)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **dimethyl adipate** in CDCl₃ displays four distinct signals, consistent with its symmetrical structure.[\[2\]](#)[\[4\]](#)[\[5\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~173.6 | C=O (Carbonyl carbon) |
| ~51.4 | -OCH ₃ (Methyl ester carbon) |
| ~33.7 | -CH ₂ -C=O (Carbon alpha to carbonyl) |
| ~24.5 | -CH ₂ -CH ₂ -C=O (Carbon beta to carbonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dimethyl adipate** shows characteristic absorption bands for an aliphatic ester.[\[6\]](#)
[\[7\]](#)[\[8\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------|
| ~1735-1750 | Strong, Sharp | C=O Stretch (Ester carbonyl) |
| ~1000-1300 | Strong | C-O Stretch (Ester C-O-C) |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **dimethyl adipate** exhibits a molecular ion peak and several characteristic fragment ions.[\[2\]](#)[\[9\]](#)[\[10\]](#)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 174 | Present | [M] ⁺ (Molecular ion) |
| 143 | High | [M - OCH ₃] ⁺ |
| 114 | Moderate | [M - 2xOCH ₃] ⁺ or rearrangement product |
| 101 | Moderate | |
| 59 | High | [COOCH ₃] ⁺ |
| 55 | High | |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **dimethyl adipate** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[\[3\]](#) Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.[3]
- **Data Processing:** Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

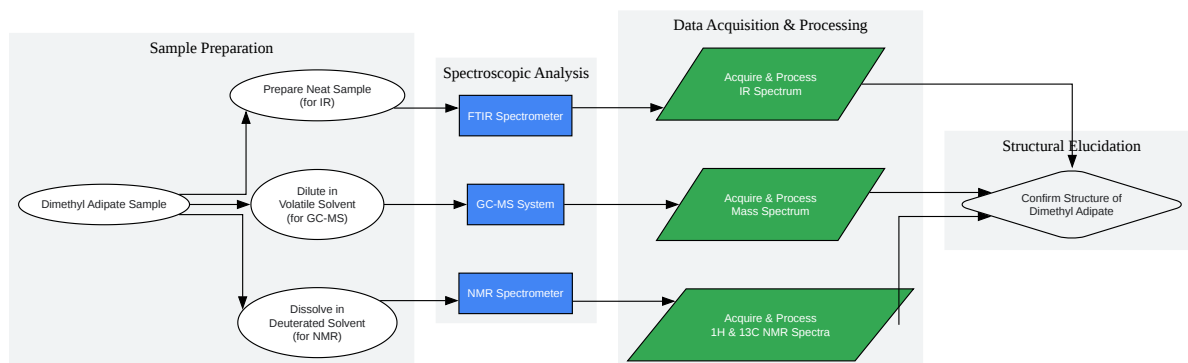
- **Sample Preparation:** For a liquid sample like **dimethyl adipate**, a "neat" spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[6][11]
- **Background Spectrum:** Run a background spectrum of the empty spectrometer to account for atmospheric CO_2 and water vapor.[6]
- **Sample Spectrum:** Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background.[6]

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Dilute a small amount of **dimethyl adipate** in a volatile organic solvent, such as hexane or ethyl acetate, suitable for gas chromatography.[12]
- **GC Separation:** Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.[12]
- **MS Analysis:** The eluent from the GC is directly introduced into the ion source of the mass spectrometer. For electron ionization (EI), an electron beam of 70 eV is typically used to ionize the sample. The mass analyzer then separates the ions based on their mass-to-charge ratio to generate the mass spectrum.

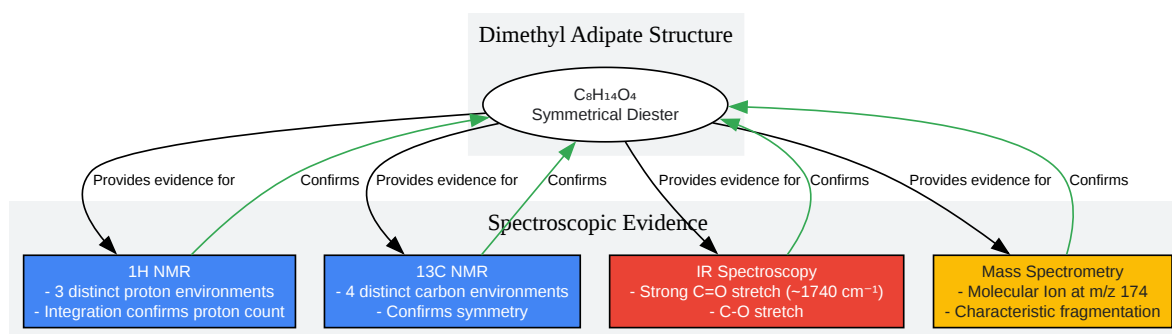
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of **dimethyl adipate**.



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Caption: Workflow of Spectroscopic Analysis for Dimethyl Adipate.



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Caption: Integration of Spectroscopic Data for Structural Confirmation.

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